molecular formula C14H19NO2S2 B14582204 3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate CAS No. 61405-77-4

3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate

Cat. No.: B14582204
CAS No.: 61405-77-4
M. Wt: 297.4 g/mol
InChI Key: ROIKZVRFBLVWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate: is an organic compound that features a unique combination of a dithiolane ring and a carbamate group

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology: Its dithiolane ring can interact with thiol groups in proteins, making it a useful tool for probing biological systems .

Medicine: In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition . This interaction can disrupt normal cellular processes, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Uniqueness: What sets 3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate apart from these similar compounds is the presence of both the dithiolane ring and the carbamate group. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

61405-77-4

Molecular Formula

C14H19NO2S2

Molecular Weight

297.4 g/mol

IUPAC Name

[3-(2-methyl-1,3-dithiolan-2-yl)phenyl] N-propylcarbamate

InChI

InChI=1S/C14H19NO2S2/c1-3-7-15-13(16)17-12-6-4-5-11(10-12)14(2)18-8-9-19-14/h4-6,10H,3,7-9H2,1-2H3,(H,15,16)

InChI Key

ROIKZVRFBLVWRN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC(=C1)C2(SCCS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.